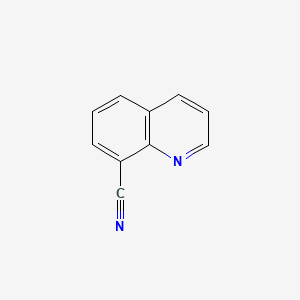

Quinoline-8-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIFKVFOVFJZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876180 | |

| Record name | 8-Cyanoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35509-27-4 | |

| Record name | 8-Quinolinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035509274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Cyanoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Quinoline-8-carbonitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Quinoline-8-carbonitrile, a distinct member of this family, presents a compelling case for in-depth mechanistic investigation. While the broader quinoline class is known to interact with various biological targets, the specific molecular interactions and cellular consequences of this compound remain largely uncharacterized. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of its mechanism of action (MoA). We eschew a rigid, one-size-fits-all template in favor of a logical, field-proven strategy that progresses from broad phenotypic observations to precise target identification and validation. This document is intended to serve as a practical roadmap for researchers embarking on the MoA determination for novel small molecules, using this compound as a focal point.

Introduction: The Quinoline Scaffold and the Quest for Mechanism

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Derivatives of quinoline have been shown to function as inhibitors of a diverse range of enzymes, including kinases, DNA topoisomerases, and reductases, thereby interfering with critical cellular processes.[3] This functional versatility underscores the importance of a detailed mechanistic understanding for each unique quinoline-based compound.

This compound, with its nitrile functional group at the 8th position, possesses a distinct electronic and steric profile that suggests a potentially novel MoA compared to its more studied congeners. The primary challenge in contemporary drug discovery is often not the identification of bioactive compounds, but the subsequent "target deconvolution" – the process of identifying the specific molecular target(s) responsible for the observed biological effect.[4][5] This guide outlines a robust, multi-pronged approach to this challenge.

The Strategic Imperative: A Phased Approach to MoA Elucidation

A successful MoA investigation hinges on a logical progression from a high-level understanding of the compound's effects to a granular, molecular-level explanation. We propose a three-phased strategy:

-

Phase 1: Phenotypic Screening and Biological Effect Characterization.

-

Phase 2: Target Identification and Hypothesis Generation.

-

Phase 3: Target Validation and Pathway Analysis.

Phase 1: Phenotypic Screening - Casting a Wide Net

The initial step is to understand what this compound does in a biological context. Phenotypic screening, which assesses the effect of a compound on whole cells or organisms, is a powerful, unbiased approach to uncover a compound's function without preconceived notions about its target.[6][7]

High-Content Imaging for Unbiased Phenotypic Profiling

High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset for identifying the phenotypic signature of this compound.

Experimental Protocol: Multiparametric HCI Assay

-

Cell Plating: Seed a panel of well-characterized human cancer cell lines (e.g., MCF-7, A549, U-2 OS) in 384-well, optically clear-bottom plates. The inclusion of a diverse panel helps to identify cell type-specific effects.

-

Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., staurosporine for apoptosis).

-

Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components, such as:

-

Hoechst 33342: Nuclei (for cell number, nuclear morphology, and cell cycle analysis).

-

Phalloidin-Alexa Fluor 488: F-actin (for cell shape and cytoskeletal organization).

-

MitoTracker Red CMXRos: Mitochondria (for mitochondrial mass and membrane potential).

-

Antibodies against specific markers: e.g., anti-phospho-Histone H3 for mitosis, anti-cleaved Caspase-3 for apoptosis.

-

-

Image Acquisition: Acquire images using an automated high-content imaging system.

-

Image Analysis: Utilize image analysis software to quantify a wide range of cellular features (e.g., nuclear area, cell size, mitochondrial intensity, protein localization).

-

Data Analysis: Compare the phenotypic profile of this compound-treated cells to controls. Clustering analysis can reveal similarities to compounds with known mechanisms of action.

Causality and Rationale: This unbiased approach may reveal unexpected cellular effects, such as alterations in cell morphology, induction of a specific cell cycle arrest phase, or changes in organelle health. These phenotypic clues are the first step in forming a mechanistic hypothesis.

Phase 2: Target Identification - From Phenotype to Protein

Once a consistent and robust phenotype is identified, the next crucial step is to pinpoint the molecular target(s) of this compound. A variety of techniques can be employed for this "target deconvolution" process.[4][5][8]

Affinity-Based Methods: Fishing for Targets

Affinity chromatography is a classic and effective method for isolating proteins that physically interact with a small molecule.[9]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) suitable for immobilization on a solid support (e.g., streptavidin beads). It is critical to verify that the modified compound retains the biological activity of the parent molecule.

-

Cell Lysate Preparation: Prepare a native protein lysate from the cell line that exhibited the most pronounced phenotype in Phase 1.

-

Affinity Capture: Incubate the lysate with the immobilized this compound probe. As a control, incubate a separate aliquot of the lysate with beads that have been blocked or have an immobilized inactive analog.

-

Washing: Perform stringent washing steps to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. This can be achieved by competing with an excess of free this compound or by using denaturing conditions.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Candidate Prioritization: Prioritize candidate proteins that are specifically enriched in the this compound pulldown compared to the control.

Self-Validation: The specificity of the interaction is validated by the competition elution with the free compound. Only true binders will be displaced.

Hypothetical Target Class: Kinase Inhibition

Given that many quinoline derivatives are known to be kinase inhibitors, this protein family represents a plausible starting point for a more focused investigation.[10] A kinome-wide screen can rapidly assess the activity of this compound against a large panel of kinases.

Experimental Protocol: In Vitro Kinome Profiling

-

Compound Submission: Submit this compound to a commercial kinome profiling service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's KinomeScan™).

-

Assay Principle: These services typically employ radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of purified kinases (often >400).[11]

-

Data Analysis: The results are typically presented as percent inhibition at one or two fixed concentrations (e.g., 1 µM and 10 µM). Potent hits can be followed up with IC₅₀ determinations to quantify their potency.

Causality and Rationale: This approach can quickly identify specific kinases that are potently inhibited by this compound, providing strong candidates for further validation.

Phase 3: Target Validation and Pathway Analysis - Confirming the Connection

Identifying a candidate target is a major milestone, but it is not the final step. It is essential to confirm that the interaction between this compound and the putative target occurs in a cellular context and is responsible for the observed phenotype.

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in Cells

CETSA is a powerful biophysical method for verifying that a compound binds to its target within intact cells.[12][13][14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13]

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Quantify the amount of the soluble candidate target protein at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.[13]

Self-Validation: The dose-dependent nature of the thermal shift can be assessed to correlate with the compound's cellular potency.

Genetic Approaches: Linking Target to Phenotype

To definitively establish that the identified target is responsible for the biological activity of this compound, genetic methods such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be employed.

Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Rescue

-

Target Gene Knockout: Use CRISPR-Cas9 to generate a cell line in which the candidate target gene is knocked out.

-

Phenotypic Analysis: Treat the knockout cells and the parental (wild-type) cells with this compound.

-

Hypothesis Testing: If the knockout cells are resistant to the phenotype induced by this compound (e.g., they do not undergo cell cycle arrest or apoptosis), it provides strong evidence that the knocked-out protein is the target.

-

Rescue Experiment: To further confirm this, re-express the target protein in the knockout cells. If sensitivity to this compound is restored, it provides definitive evidence of the on-target mechanism.

Causality and Rationale: This experiment directly tests the causal link between the target protein and the cellular phenotype induced by the compound.

Visualizing the Workflow and Data

Clear visualization of experimental workflows and data is crucial for interpretation and communication.

Workflow for MoA Elucidation

Caption: A logical workflow for the elucidation of the mechanism of action.

Signaling Pathway Visualization (Hypothetical)

Assuming this compound is identified as an inhibitor of a hypothetical kinase, "Kinase X," which is part of a known signaling pathway:

Caption: Hypothetical signaling pathway inhibited by this compound.

Data Summary

While specific data for this compound is not yet publicly available, the results of the proposed experiments would be summarized as follows:

Table 1: Hypothetical Kinome Profiling Data for this compound

| Kinase Target | Percent Inhibition at 1 µM | Percent Inhibition at 10 µM | IC₅₀ (nM) |

| Kinase X | 95% | 100% | 50 |

| Kinase Y | 40% | 85% | 1,200 |

| Kinase Z | 10% | 30% | >10,000 |

Table 2: Hypothetical CETSA Data for Kinase X

| Treatment | Tₘ (°C) | ΔTₘ (°C) |

| Vehicle (DMSO) | 52.5 | - |

| This compound (10 µM) | 58.0 | +5.5 |

Conclusion and Future Directions

The elucidation of a small molecule's mechanism of action is a complex but essential undertaking in modern drug discovery. The framework presented here for this compound provides a systematic and robust strategy that is broadly applicable to other novel compounds. By integrating unbiased phenotypic screening with targeted biochemical and cellular validation techniques, researchers can build a strong, evidence-based case for a specific mechanism of action. This detailed understanding is paramount for the successful translation of a promising hit compound into a well-characterized clinical candidate. Future work on this compound should focus on executing this experimental plan to unlock its therapeutic potential.

References

-

Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. (2022). Pharmaceuticals, 15(12), 1533. [Link]

-

Hart, C. P. (2005). Finding the target after screening the phenotype. Drug Discovery Today, 10(7), 513-519. [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

-

Phenotypic and target-based screening: complementary or competing? (2017). Drug Discovery World. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

-

Target Deconvolution. (n.d.). Creative Biolabs. [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]

-

Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology. [Link]

-

5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]

-

Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. [Link]

-

Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. (2018). bioRxiv. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Biochemistry. [Link]

-

Enzyme assay. (n.d.). Wikipedia. [Link]

-

In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2020). Combinatorial Chemistry & High Throughput Screening. [Link]

-

High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). SLAS Discovery. [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

-

Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

-

Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. (n.d.). ResearchGate. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

-

The Experimentalist's Guide to Machine Learning for Small Molecule Design. (2023). ACS Applied Bio Materials. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2022). International Journal of Molecular Sciences. [Link]

-

Methods of probing the interactions between small molecules and disordered proteins. (2017). Journal of the Royal Society Interface. [Link]

-

Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK). (2019). Structural Genomics Consortium. [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2025). RSC Advances. [Link]

-

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. (2024). Bioorganic & Medicinal Chemistry. [Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). International Journal of Molecular Sciences. [Link]

-

Discovery of Novel Targets of Quinoline Drugs in the Human Purine Binding Proteome. (2009). Molecular & Cellular Proteomics. [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers in Pharmacology. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules. [Link]

-

Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. (2019). Cell Chemical Biology. [Link]

-

Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. (2023). Bioinorganic Chemistry and Applications. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

-

In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025). ChemProc. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. [Link]

-

In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2023). Antibiotics. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. drughunter.com [drughunter.com]

- 9. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

- 14. news-medical.net [news-medical.net]

The Quinoline-8-Carbonitrile Scaffold: A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Quinoline-8-Carbonitrile and Its Derivatives

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a carbonitrile moiety at the 8-position modulates the molecule's electronic properties and steric profile, creating a unique pharmacophore with a diverse range of biological activities. This technical guide provides an in-depth analysis of the biological activities of this compound and its key derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. We will explore the mechanisms of action, present key quantitative data from in vitro and in vivo studies, and detail the experimental protocols necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif found in both natural alkaloids and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen atom allow it to interact with a wide array of biological targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[2] The addition of a carbonitrile (-C≡N) group at the 8-position significantly influences the molecule's properties. The nitrile group is a strong electron-withdrawing group, which can alter the reactivity and binding affinity of the quinoline ring. It is also a versatile chemical handle for further synthetic modifications and can act as a hydrogen bond acceptor in ligand-receptor interactions. This unique combination of features makes this compound and its derivatives a subject of intense research in the quest for novel therapeutic agents.[3]

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinoline-based compounds have demonstrated significant potential in oncology, with several derivatives functioning as potent anticancer agents through various mechanisms of action, including the inhibition of protein kinases and interference with DNA replication.[2][4]

Mechanism of Action: Kinase Inhibition and DNA Intercalation

A primary mechanism for the anticancer effects of quinoline-carbonitrile derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5] Many derivatives are designed as ATP-competitive or non-competitive inhibitors that target the kinase domain of receptors like EGFR, HER-2, and non-receptor tyrosine kinases such as Src.[6][7]

Another established mechanism for quinoline compounds is their ability to intercalate into DNA, disrupting the double helix structure and interfering with the processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4] This mode of action is shared by well-known quinoline-containing anticancer drugs and often involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication.[4] More recently, quinoline-based compounds have also been identified as inhibitors of DNA methyltransferases (DNMTs), suggesting a role in epigenetic modulation.[8][9]

In Vitro Efficacy of Pyrano[3,2-c]quinoline-3-carbonitriles

Recent studies have highlighted the potent antiproliferative activity of pyrano[3,2-c]quinoline-3-carbonitrile derivatives. These compounds have been evaluated against a panel of human cancer cell lines, demonstrating efficacy in the nanomolar range. Furthermore, their inhibitory action against key oncogenic kinases has been confirmed through enzymatic assays.[5]

| Compound ID | Target Cancer Cell Line | GI₅₀ (nM) | Target Kinase | IC₅₀ (nM) | Reference |

| 5e | MCF-7 (Breast) | 26 | EGFR | 71 | [5] |

| BRAFV600E | 62 | [5] | |||

| HER-2 | 21 | [5] | |||

| 5h | MCF-7 (Breast) | 28 | EGFR | 75 | [5] |

| BRAFV600E | 67 | [5] | |||

| HER-2 | 23 | [5] | |||

| Erlotinib | (Reference Drug) | 33 | EGFR | 80 | [5][10] |

| Lapatinib | (Reference Drug) | - | HER-2 | 26 | [10] |

Table 1: Antiproliferative and kinase inhibitory activity of representative pyrano[3,2-c]quinoline-3-carbonitrile derivatives.[5][10]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI₅₀ (concentration for 50% inhibition of cell growth) using non-linear regression analysis.

Antimicrobial Activity: A Broad-Spectrum Approach

The quinoline core is central to many antimicrobial agents, and derivatives of quinoline-carbonitrile have shown promising activity against a wide range of bacterial and fungal pathogens.[1][11]

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

The antibacterial action of many quinoline derivatives is attributed to the inhibition of crucial bacterial enzymes that are absent in eukaryotes, making them selective targets.

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to lethal double-strand breaks in the bacterial chromosome.[12]

-

FtsZ (Filamenting temperature-sensitive mutant Z): This protein is a prokaryotic homolog of tubulin and is critical for bacterial cell division. Inhibitors of FtsZ disrupt the formation of the Z-ring, preventing cytokinesis and leading to filamentation and cell death.[13]

In Vitro Antimicrobial Spectrum

Derivatives of quinoline have been tested against a panel of clinically relevant pathogens, demonstrating a broad spectrum of activity. Hybrid molecules, in particular, have shown enhanced potency.[14]

| Compound Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Quinolone-coupled hybrid (5d) | S. aureus ATCC29213 | 0.5 | [14] |

| E. coli ATCC25922 | 4 | [14] | |

| P. aeruginosa PAO1 | 8 | [14] | |

| N-methylbenzoindolo[3,2-b]-quinoline (8) | Vancomycin-resistant E. faecium | 4 | [13] |

| B. subtilis 168 | 2 | [13] | |

| Quinoline-3-carbonitrile derivatives | S. aureus | 3.13 - 100 (µM) | [15] |

| E. coli | 3.13 - 100 (µM) | [15] | |

| Benzylthio-quinoline-3-carbonitrile (4d) | Gram-positive strains | 0.5 - 1 | [16] |

| C. albicans | 1 | [16] |

Table 2: Minimum Inhibitory Concentration (MIC) values for representative quinoline-carbonitrile derivatives against various microbes.[13][14][15][16]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microbe after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Compound Stock: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the compound stock to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Diverse Enzyme Inhibition Profiles

Beyond cancer and infectious diseases, this compound derivatives have been investigated as inhibitors of other medically relevant enzymes.

-

Carbonic Anhydrase (CA) Inhibition: A series of 8-substituted quinoline-2-carboxamides were synthesized and showed potent, low nanomolar inhibition against human CA isoforms I and II (hCA I and hCA II).[17] These enzymes are involved in pH regulation and are targets for diuretics and anti-glaucoma drugs. Compound 5h from this series showed Kᵢ values of 61.9 nM and 33.0 nM against hCA I and hCA II, respectively.[17]

-

α-Glucosidase and α-Amylase Inhibition: Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have been identified as excellent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[18] Several compounds in this class showed IC₅₀ values in the low micromolar range (0.65–9.23 μM for α-glucosidase), surpassing the standard antidiabetic drug acarbose. This highlights their potential in the management of type 2 diabetes.[18]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically active class of compounds. The evidence clearly demonstrates their potential as anticancer agents through multimodal mechanisms including kinase inhibition and DNA interaction, as broad-spectrum antimicrobial agents targeting essential bacterial enzymes, and as potent inhibitors of other therapeutically relevant enzymes.

The future of this scaffold lies in the rational design of next-generation derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity while minimizing off-target effects and toxicity. The use of hybrid molecules, combining the quinoline-carbonitrile core with other known pharmacophores, is a promising strategy to overcome drug resistance and enhance efficacy.[14] Further exploration into their potential as epigenetic modulators and agents for metabolic or neurological disorders is warranted, solidifying the position of this compound as a truly privileged structure in modern drug discovery.

References

- Ramadan, M., Elshaier, Y., Aly, A.A., et al. (2021). Development of 20-aminospiro[pyrano[3,2-c]quinoline]-30-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. Bioorganic Chemistry, 116, 105344. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM4NbLG20keqyTpNUN_hcTK_gOxxXB9fHx8sQ82SVvD-uZ5vPv7MmKAUSH8sJLkrPEtSZdmsFx9aPT9M-SvW9ylAgEnKh5wK0AHDXmuN6RwUC_d1vNsDbXikH3FfCxHVOMj4TlC1JxLNUQ1rHMxMjniA==]

- Wang, et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe7nsbECbDW3L49XkHN5j-e_C_wBDNVGo3Xc5Mqq_Shp121XedJeK1sB4OYLNOxa_rJgGDoGad6hQZben2nnCIVut8AFKs3dfvJyaxZT4w304sqgOcdcjwzKVlY_S-TqP8yBgyW2UhdLf0ILigvOYOLywF4txkJEtFGkhd_5MiMlRnwq-AMP9Q3EnW9fjg1g==]

- Various Authors. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Source not specified. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkivcYiuAIi3IOs0XAuxVYvu0HCXt6_BTmLB7Bn9CYp0Ov0hiNY7M-L8Y574RedUWxMHRlqPxKd1JzqPdnv6VFLC5FRktIOCJp4e79pH1o85Oz5q0ZhVGH2_ElepxG6uB9-waAWW9zzrs4ZliAWMJQxr5Ng2dg]

- Various Authors. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Source not specified. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpvYx3McB6mlXacJKZQCCcWb4l24rrq_8OM1348HfYsZliBwiabkBwKhus67p87JJ-4GdosnqQ8vppok4hVBoB7FfDsQv-mOECMtuyzrJ-yiSYhguF3x7t5-oP8yA-N14iAnPqUOGfSwixf4WAfmDoDWfZj_iJl354sl6hKdtnVBvXruCVQQMnzUA3GqA75YQNcF5PmHdJdjTbxwQNVGr_PoJ9]

- Various Authors. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH National Library of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHonCJs6quB0ScyU3vOCpIUkpf8htRQRj-pPhkOKF6KCTDnCKamiU_GUeDoVwVysF1Q0m-mpC_8p4glJxA7g347Tnlj_IkNGQLatVAP51AFlw4ZyTZ1kofgasFCo79t7Nj83dPcmnUX7Vvumrg=]

- Various Authors. (n.d.). Review on recent development of quinoline for anticancer activities. Source not specified. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_JL3pDDK9X0dh-0kOjqNDw_Owzc-5cJvXc9digviewX8I4J2CE2xRRmKQqDVyzWUW6WBdEdkreSlr2oMXPzObgXWw28o5y1iiOS9nEZNxuB0Tdm3hY7qDhfkxV3ynNaUPUt03wdeo_32swBlOHn26vJejRmVlFR2HjTWV8kX5C4EpxbfipfUIzmmIguTSvoF8062T5A==]

- Aly, A.A., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLqnfIclaIMeBwgboKy7p8ALXIEsa3E23I7WA1WsNie5OZ2Nddut2-uxSvXGXdNJmvYXozOC02WinasrZUUOrE7UEz4fOUDuRwxxXWfpY6srqHrsUekPbkJUyB2F-LkcpJdUzsSmmD9crLazsj]

- Various Authors. (n.d.). Chemical structures of some potent antimicrobial quinoline derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFropBBxA_eC14h5g0ZtcxO5C2ITb8eu5v_odWpLDHwhKu9eJx6Y_WQ6DLG41TtZlr--8JorZ92GCJ1b37Z9e8Yg3olwDxLGUdN9px2bjNpISEv6vSqVaf-EqwJE-iJq1pv1yMd3zubrLYnU6zl2g9y6bzsRQXoHVJGiowltwFZJVorqWCW4wIkKHPwZYLPMwZdhqU6hzM83RIhkYefK9FhKJuKi_TGtPZoN2YkfqcP07Ul4Ug=]

- El-Gamal, K.M., et al. (2018). Synthesis, docking, QSAR, ADMET and antimicrobial evaluation of new quinoline-3-carbonitrile derivatives as potential DNA-gyrase inhibitors. Journal of Molecular Structure, 1166, 15-33. [https://www.humanjournals.com/wp-content/uploads/2022/04/1.Review-on-Antimicrobial-Activity-of-Quinoline.pdf]

- Various Authors. (2025). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6jaBd1rTX5SSjBX-DB3mYdz9r0aEGtWVOFOAcwgLjTcAtyk5g_lau3Oo71xMvzrFBBIe_guHRuJXely0UaV5dW-fjlHuN_MXSac9sY2vU50npNupgU03yDBzTVKRzz2b9w9buAO4OXPJCSL-2ssOUKIcKdnbZNWs9V4ZqMI4HGvCGey1RfzNZBH6rinB6dkbHPqR0UtYrrEEXxfDc8X0fiDd8JBdR5FW4i8W-OuZZpSVTXwvYiH_JEwWd6KvEKdI=]

- Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoj77VDIQwYuh1A4FiY3Hea_jxvDYWfgl7tgTEoA_eomAih24pRSCJVhw3Ies9MytB09JWReVeG1cxb_GVuAVk0HNecmLl47P7Ma-LUa5YHW0bGxhHdjDWiAHIBnitiKJFv26jA14zto6UNJf0LNgmPXa_SIrmrNl0]

- Various Authors. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [https://pubmed.ncbi.nlm.nih.gov/30717251/]

- Youssif, B.G.M., et al. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra07727a]

- Various Authors. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH National Library of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF14dz0dRFPmIhJfHFpKcNt5W16rD2x1KFies4pwCoMt__JswETQawQ9IfoM2ob2qRSuLX1MAB_kHIJd04y8ak-liyLFNxXzOT7yrZYGlmTDUh8cPmvcO4U8sZzbcI453XJkqzjISIKkDG8dOs=]

- Kassar, M.J., & Ezzat, M.O. (2024). Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71, 319-324. [https://www.researchgate.

- Thacker, P.S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172-1177. [https://pubmed.ncbi.nlm.nih.gov/31218888/]

- Various Authors. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsd9dpcNbqiTQ-RS9h-4ewRym6T2q63DfN6SdWOgK5wliJoiGSNJfkOZPkhyBEaVp8YIguy9v-XoqSb5G7M8VCK-2eqxy5FzrhdA82NBypY8PikpgaWWqaYbpF9VT7dFMRHg==]

- Sreeja, S., et al. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmaceutical and Phytopharmacological Research, 30(6), 248-255. [https://ijppr.humanjournals.com/wp-content/uploads/2024/07/25.Dr_.-Sreeja-S.pdf]

- Various Authors. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [https://pubmed.ncbi.nlm.nih.gov/39437789/]

- Various Authors. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJCfjK7Kf6GkxKKE6yBIL-ZbBluKU5BFyVeTBqmIGNTRCKk1vh1GEYte76x0RNfjtubLNT9y2S-UtAQLOx7DE9YRSZOSmHQoM65w710dhaYMQj8N9eq46XXNuefZLTegXg-mvyVr0aLSmhKyKrMgJ5shHvSJhNnB10XXz7YEPidA==]

- Various Authors. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. [https://www.future-science.com/doi/10.4155/fmc-2024-0268]

- Various Authors. (2019). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. Pramana Research Journal, 9(6). [https://www.researchgate.net/publication/335308639_QUINOLINE_ITS_SYNTHESIS_AND_PHARMACOLOGICAL_ACTIVITIES]

- Various Authors. (2024). 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. PubMed. [https://pubmed.ncbi.nlm.nih.gov/38428800/]

- Gupta, H., et al. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. [https://www.researchgate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijmphs.com [ijmphs.com]

- 7. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 12. mdpi.com [mdpi.com]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Quinoline-8-Carbonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities.[1][2] This guide focuses specifically on the quinoline-8-carbonitrile framework, a subclass of derivatives that has garnered significant interest for its potential in developing novel therapeutics. The introduction of the carbonitrile moiety at the 8-position critically influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, often enhancing interactions with biological targets. We will explore the diverse pharmacological landscape of these compounds, delving into their anticancer, antimicrobial, and anti-inflammatory activities. This document provides a comprehensive overview of their synthesis, mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation, serving as a vital resource for professionals in drug discovery and development.

The this compound Scaffold: A Primer

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone of drug design.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6][7][8] The strategic placement of a carbonitrile (-C≡N) group at the C-8 position creates a unique scaffold. The nitrile group is a potent electron-withdrawing group and a weak base, capable of acting as a hydrogen bond acceptor. These characteristics can significantly modulate the physicochemical properties of the parent quinoline, often leading to enhanced target affinity and improved pharmacokinetic profiles.

General Synthetic Strategies

The synthesis of the core quinoline ring is well-established, with several classic name reactions providing versatile routes to a wide array of substituted analogs.[4][9]

-

Skraup Synthesis: Condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[9][10]

-

Doebner-von Miller Reaction: Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis or Brønsted acid.[4]

-

Friedländer Synthesis: Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11]

-

Combes Synthesis: Acid-catalyzed reaction of anilines with β-diketones.[4][9]

Introduction of the 8-carbonitrile functionality can be achieved either by starting with a pre-functionalized aniline or by late-stage functionalization of the quinoline core, often via Sandmeyer reaction of an 8-aminoquinoline precursor.

Anticancer Activity: Targeting Malignant Proliferation

Quinoline derivatives have long been investigated as anticancer agents, with mechanisms often involving DNA intercalation and inhibition of topoisomerase enzymes.[5][12] The this compound scaffold has shown promise in targeting more specific pathways, particularly protein kinases, which are crucial regulators of cell proliferation and survival.[5][13]

Mechanisms of Action

-

Kinase Inhibition: Many this compound derivatives are designed as ATP-competitive inhibitors of protein kinases. For example, novel pyrano[3,2-c]quinoline-3-carbonitrile derivatives have been synthesized and identified as potent multi-target inhibitors of EGFR, HER-2, and BRAFV600E, key drivers in several cancers.[14] Other related quinoline compounds have shown strong inhibitory activity against kinases like Pim-1 and Src, which are implicated in cell cycle progression and metastasis.[5]

-

DNA Methyltransferase (DNMT) Inhibition: Epigenetic modulation is another avenue for anticancer therapy. Certain bis-quinoline compounds have demonstrated potent inhibition of DNMTs, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death.[15]

-

Induction of Apoptosis: By inhibiting key survival pathways or causing significant cellular stress (e.g., via DNA damage), these compounds can trigger programmed cell death, or apoptosis, a critical mechanism for eliminating cancer cells.[5]

Structure-Activity Relationship (SAR) Insights

For pyrano[3,2-c]quinoline-3-carbonitriles, SAR studies have revealed that the nature and position of substituents on the phenyl ring at the C-4 position are critical for activity. Electron-withdrawing groups, such as halogens, often enhance antiproliferative efficacy against various cancer cell lines. This is likely due to favorable interactions within the ATP-binding pocket of target kinases like EGFR and HER-2.[14]

Tabulated Data: Antiproliferative Activity

| Compound Class | Specific Derivative Example | Target(s) | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Pyrano[3,2-c]quinoline-3-carbonitrile | Compound 5e (4-(4-chlorophenyl)) | EGFR, HER-2, BRAFV600E | Panel of 4 cancer lines | GI₅₀ = 26 nM | [14] |

| Pyrano[3,2-c]quinoline-3-carbonitrile | Compound 5h (4-(4-bromophenyl)) | EGFR, HER-2, BRAFV600E | Panel of 4 cancer lines | GI₅₀ = 28 nM | [14] |

| Bis-quinoline | Compound 2b | DNMTs | MCF-7 (Breast) | IC₅₀ = 0.3 µM | [15] |

| Aminospiro[pyrano[3,2-c]quinoline]-carbonitrile | Compound 24 | Src Kinase | Breast Cancer Lines | IC₅₀ = 0.87 µM | [5] |

Visualization: EGFR/HER-2 Signaling Inhibition

Caption: Inhibition of the EGFR/HER-2 signaling cascade by a this compound derivative.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (GI₅₀ or IC₅₀).

Rationale: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline core is present in many established antibacterial and antimalarial drugs.[16][17] Derivatives featuring the 8-carbonitrile moiety are being explored as novel agents to combat drug-resistant pathogens.

Mechanisms of Action

-

Bacterial DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolone antibiotics, some quinoline derivatives can inhibit these essential bacterial enzymes, preventing DNA replication and repair, ultimately leading to cell death.[18]

-

Inhibition of Cell Division: Certain quinoline derivatives have been shown to inhibit the polymerization of FtsZ, a protein that forms a contractile ring at the site of cell division. Disrupting this process prevents bacterial proliferation.[19]

-

Antimalarial Action: The primary mechanism for many quinoline antimalarials, like chloroquine, is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[20][21] This leads to a buildup of toxic free heme, which kills the parasite.[17][22]

Structure-Activity Relationship (SAR) Insights

For antibacterial quinoline-3-carbonitrile hybrids, the SAR can be complex. The nature of the substituent at the C-6 position and the type of heterocyclic ring hybridized with the quinoline core significantly impact the spectrum and potency of activity. Often, lipophilicity and specific steric and electronic features are tuned to improve penetration of the bacterial cell wall and binding to the intracellular target.[23]

Tabulated Data: Antimicrobial Activity

| Compound Class | Pathogen | Activity (MIC µg/mL) | Reference |

| N-methylbenzoindolo[3,2-b]-quinoline | E. faecium (Vancomycin-resistant) | 4 | [19] |

| N-methylbenzoindolo[3,2-b]-quinoline | B. subtilis | 2 | [19] |

| Quinoline-3-carbonitrile derivative | S. aureus | 0.12 | [19] |

| Quinoline derivative 6 | C. difficile | 1.0 | [16] |

| Quinoline derivative 7 | C. difficile | 8.0 | [16] |

Visualization: Workflow for MIC Determination

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.

Rationale: This quantitative method establishes the lowest concentration of a drug that is effective against a specific pathogen, providing crucial data for potential therapeutic use. It is a standardized and widely accepted method for susceptibility testing.[16]

Methodology:

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and quinoline derivatives are being explored as novel anti-inflammatory agents.[24][25][26] They can target key enzymes and receptors in the inflammatory cascade.[27][28]

Mechanisms of Action

-

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Quinolines bearing a carboxylic acid moiety have shown potential as COX inhibitors.[24][27] The specific structure of the quinoline derivative can confer selectivity for COX-2, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.[27]

-

Inhibition of Other Pro-inflammatory Enzymes: Quinoline-based molecules have also been developed to inhibit other targets like Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE), which are involved in the production and signaling of inflammatory cytokines.[24][25][28]

Structure-Activity Relationship (SAR) Insights

The pharmacological target of anti-inflammatory quinolines is highly dependent on the nature of the substituents. For instance, a carboxamide moiety is often associated with TRPV1 antagonism, whereas a carboxylic acid group directs the molecule towards COX inhibition.[24][25] The substitution pattern on the quinoline ring dictates the potency and selectivity for these targets.

Conclusion and Future Perspectives

The this compound scaffold and its close relatives represent a versatile and highly promising class of compounds in modern drug discovery. They have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The carbonitrile group imparts unique electronic and steric properties that can be exploited to achieve high potency and selectivity for a variety of biological targets.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. Advanced techniques like structure-based drug design and computational modeling will be instrumental in designing next-generation derivatives with improved efficacy and reduced off-target effects. As our understanding of the complex biology of diseases grows, the rational design of novel this compound derivatives will undoubtedly lead to the development of new and effective medicines.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). PMC. [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2024). RSC Advances. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. [Link]

-

Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2018). PMC. [Link]

-

Different biological activities of quinoline. (2024). LinkedIn. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

-

Chemical structures of some potent antimicrobial quinoline derivatives. (2023). ResearchGate. [Link]

-

Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). RSC Advances. [Link]

-

Biological Activities of Quinoline Derivatives. (2015). ResearchGate. [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2022). PMC. [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2014). ResearchGate. [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

-

A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). ResearchGate. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). PMC. [Link]

-

Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). MDPI. [Link]

-

Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (n.d.). PubMed. [Link]

-

Synthesis of Quinoline and derivatives. (n.d.). SlideShare. [Link]

-

Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. [Link]

-

Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

-

Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2001). ResearchGate. [Link]

-

Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). NIH. [Link]

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2024). ResearchGate. [Link]

-

Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. (2022). YouTube. [Link]

-

Quinolines: a new hope against inflammation. (2013). PubMed. [Link]

-

Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. (2006). ResearchGate. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 5. ijmphs.com [ijmphs.com]

- 6. researchgate.net [researchgate.net]

- 7. Different biological activities of quinoline [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. iipseries.org [iipseries.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. du.edu.eg [du.edu.eg]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 14. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 21. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Quinoline-8-Carbonitrile Scaffolds in Oncology: A Technical Guide for Drug Development Professionals

Foreword: The Quinoline Moiety as a Privileged Scaffold in Anticancer Drug Discovery

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, coupled with the nitrogen atom's ability to act as a hydrogen bond acceptor, has made it a "privileged scaffold" for the design of therapeutic agents across various diseases, most notably in oncology.[2][3] A multitude of quinoline-based compounds have demonstrated potent anticancer activities through diverse mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[3][4][5] This guide delves into the burgeoning potential of a specific, yet underexplored, derivative: quinoline-8-carbonitrile . By synthesizing existing knowledge on related quinoline compounds and postulating the unique contributions of the 8-carbonitrile substitution, we aim to provide a forward-looking technical resource for researchers actively engaged in the discovery and development of novel anticancer therapeutics.

The Quinoline Core: A Foundation for Diverse Anticancer Mechanisms

The versatility of the quinoline scaffold lies in its amenability to chemical modification at various positions, each influencing the molecule's pharmacological profile.[6] This has led to the development of a wide array of anticancer agents with distinct mechanisms of action.

Kinase Inhibition: A Dominant Paradigm

A significant portion of quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[7][8] The nitrogen atom of the quinoline ring often plays a pivotal role in anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several quinoline-3-carbonitrile derivatives have been designed as potent EGFR inhibitors, demonstrating the importance of the nitrile group in achieving high affinity.[9]

-

CDK8/19 Inhibition: A selective and orally bioavailable quinoline-6-carbonitrile-based inhibitor of CDK8/19 Mediator kinase has been developed, highlighting the potential of the carbonitrile moiety in modulating kinase activity.[10]

DNA Intercalation and Topoisomerase Inhibition

The planar structure of the quinoline ring system allows for intercalation between DNA base pairs, disrupting DNA replication and transcription.[5] Furthermore, some quinoline derivatives act as topoisomerase inhibitors, preventing the resealing of DNA strands and leading to cell death.

Modulation of the Tumor Microenvironment and Other Novel Mechanisms

Recent research has expanded the known mechanisms of quinoline derivatives to include the modulation of the tumor microenvironment and other novel targets. For instance, certain quinoline compounds have been shown to downregulate factors involved in cancer cell invasion and metastasis.[1]

The Strategic Importance of the 8-Position and the Carbonitrile Moiety

While various positions on the quinoline ring have been extensively studied, the 8-position offers unique opportunities for generating novel pharmacological profiles. Substitutions at this position can influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.

The introduction of a hydroxyl group at the 8-position (8-hydroxyquinoline) has been shown to confer significant anticancer activity, often attributed to its metal-chelating properties.[11][12] Similarly, 8-aminoquinoline derivatives have also been investigated for their cytotoxic effects.[13]

The carbonitrile (-C≡N) group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group, is metabolically stable, and can act as a hydrogen bond acceptor. In the context of kinase inhibition, the nitrile group has been shown to form crucial interactions within the ATP-binding pocket of various kinases.

This compound: A Hypothetical Framework for Anticancer Activity

Based on the established roles of the quinoline scaffold, the 8-position, and the carbonitrile group, we can construct a hypothetical framework for the anticancer properties of this compound and its derivatives.

Postulated Mechanism of Action: Kinase Inhibition

Given the prevalence of kinase inhibition among quinoline derivatives and the known role of the nitrile group in this mechanism, it is highly probable that this compound scaffolds will exhibit inhibitory activity against one or more protein kinases. The specific kinase targets would be dependent on the other substitution patterns on the quinoline ring. A logical starting point for investigation would be kinases known to be inhibited by other quinoline-carbonitrile isomers, such as EGFR and CDKs.[9][10]

Signaling Pathway: Hypothesized Kinase Inhibition by this compound

Caption: Hypothesized inhibition of key signaling pathways by this compound.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound can be approached through several established methods for quinoline synthesis, followed by the introduction of the nitrile group at the 8-position.

General Synthetic Workflow

A plausible synthetic route would involve the construction of a substituted quinoline core, followed by functional group manipulation to introduce the 8-carbonitrile.

Experimental Workflow: Synthesis of this compound Derivatives

Caption: A generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, detailed protocol for the synthesis of a hypothetical this compound derivative.

Step 1: Synthesis of 8-Bromoquinoline

-

To a solution of 8-aminoquinoline (1 eq.) in a suitable solvent (e.g., HBr/H₂O), add a solution of sodium nitrite (1.1 eq.) in water dropwise at 0 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

Add a solution of copper(I) bromide (1.2 eq.) in HBr to the diazonium salt solution.

-

Warm the reaction mixture to room temperature and then heat to 60 °C for 2 hours.

-

Cool the mixture, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to obtain 8-bromoquinoline.

Step 2: Cyanation to Yield this compound

-

In a sealed tube, combine 8-bromoquinoline (1 eq.), copper(I) cyanide (1.5 eq.), and a high-boiling point solvent (e.g., DMF or NMP).

-

Heat the reaction mixture to 150-180 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, and pour it into an aqueous solution of a complexing agent (e.g., ferric chloride or sodium cyanide) to decompose the copper complexes.

-

Extract the product with an organic solvent and purify by column chromatography to yield this compound.

In Vitro and In Vivo Evaluation Strategies

A systematic evaluation of the anticancer properties of newly synthesized this compound derivatives is crucial. This should involve a tiered approach, starting with in vitro assays and progressing to in vivo models.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity should be performed using a panel of human cancer cell lines representing various tumor types.

| Assay | Purpose | Typical Cell Lines | Endpoint |

| MTT/MTS Assay | To determine the half-maximal inhibitory concentration (IC₅₀) | MCF-7 (Breast), A549 (Lung), HCT116 (Colon), PC-3 (Prostate) | Cell Viability |

| Clonogenic Assay | To assess long-term proliferative potential | Same as above | Colony Formation |

| Apoptosis Assay | To determine the mechanism of cell death | Same as above | Annexin V/PI staining, Caspase activation |

| Cell Cycle Analysis | To investigate effects on cell cycle progression | Same as above | DNA content analysis by flow cytometry |

Target Identification and Validation

Once cytotoxic activity is confirmed, the next step is to identify the molecular target(s) of the lead compounds.

| Assay | Purpose | Methodology |

| Kinase Panel Screening | To identify potential kinase targets | In vitro radiometric or fluorescence-based kinase assays |

| Western Blotting | To validate the inhibition of specific signaling pathways | Analysis of phosphorylation status of key signaling proteins |

| Molecular Docking | To predict the binding mode of the compound to its target | Computational modeling |

In Vivo Efficacy Studies

Promising lead compounds should be evaluated in preclinical animal models of cancer.

| Model | Purpose | Endpoint |

| Xenograft Model | To assess antitumor efficacy in a living organism | Tumor growth inhibition |

| Pharmacokinetic Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) properties | Plasma and tumor drug concentrations over time |

| Toxicity Studies | To evaluate the safety profile of the compound | Animal weight, clinical signs, histopathology |

Structure-Activity Relationship (SAR) and Future Directions

A systematic SAR study is essential for optimizing the potency and selectivity of this compound derivatives. Key areas for modification include:

-

Substitutions on the quinoline ring: Introducing various functional groups at other positions of the quinoline ring to enhance target binding and improve pharmacokinetic properties.

-

Modification of the carbonitrile group: While the nitrile is often crucial, exploring bioisosteric replacements could lead to improved profiles.

The future of this compound research in oncology is promising. A focused effort on synthesis, biological evaluation, and SAR studies will be critical to unlocking the full therapeutic potential of this scaffold.

References

-

Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., Leung, P. H. M., Lam, A. K. Y., Chan, A. S. C., Lam, K. H., & Tang, J. C. O. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 73-77. [Link]

-

Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(10), 2291-2316. [Link]

-

Vaidya, A., Jain, S., Jain, A. K., & Kumar, P. (2020). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 21(13), 1336-1353. [Link]

-

Szymański, P., Mikiciuk-Olasik, E., & Wietrzyk, J. (2021). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 26(16), 4969. [Link]

-

El-Gamal, M. I., & Oh, C. H. (2018). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology, 52(1), 5-22. [Link]

-

Jain, A. K., Sharma, S., Vaidya, A., & Ravichandran, V. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

-

Aly, A. A., El-Sayed, W. A., Mohamed, Y. A., & Zaki, M. A. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(45), 31631-31647. [Link]

-

Wang, C., Liu, X., Li, Z., Chen, J., Li, Y., & Xu, B. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(5), 4055-4074. [Link]

-

Wetzel, S. A., Scholl, C., & Hartmann, R. W. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. [Link]

-

Ghattas, M. A., & Al-Ktaifani, M. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]

-

McChesney, J. D. (1989). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 67(5), 459-463. [Link]

-

Hager, S., Egger, A. E., Kaineder, F., Kopecka, J., & Keppler, B. K. (2019). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 62(21), 9469-9481. [Link]

-